

Application Note: Monitoring Immune Response to BMS-813160 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2][3][4] These receptors and their ligands, such as CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are critically involved in the migration and recruitment of various leukocyte populations.[3] In the context of oncology, CCR2 and CCR5 are often implicated in the infiltration of the tumor microenvironment (TME) by immunosuppressive cells, including tumor-associated macrophages (TAMs) and regulatory T-cells (Tregs).[2][5][6] By blocking these pathways, BMS-813160 aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses.[6][7]

This application note provides a comprehensive framework of protocols for monitoring the immunological effects of **BMS-813160** in pre-clinical and clinical research. The described assays are designed to provide quantitative insights into the pharmacodynamic activity of the compound by assessing changes in immune cell populations, their activation status, and functional responses.

Mechanism of Action: Remodeling the Tumor Microenvironment

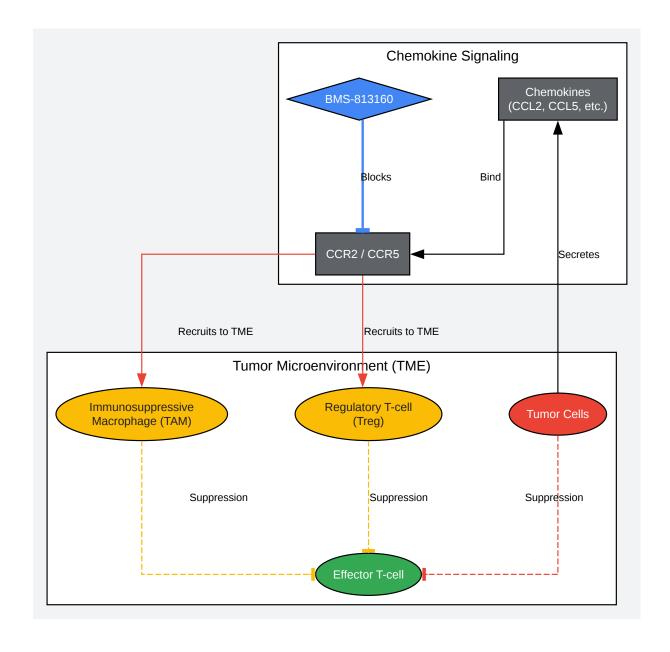


Methodological & Application

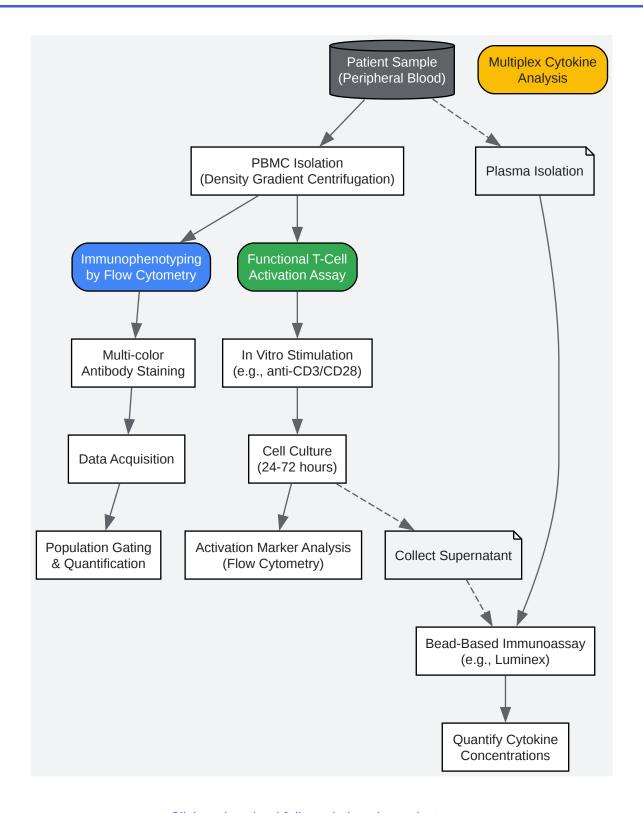
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BMS-813160 inhibits the signaling cascades initiated by chemokine binding to CCR2 and CCR5. This action is hypothesized to reduce the trafficking of monocytes and other immunosuppressive cells to the tumor site, which can lead to a decrease in M2-polarized TAMs and an enhanced anti-tumor T-cell response.









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